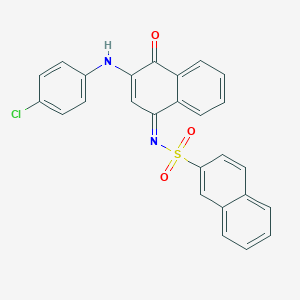
N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide, also known as TAK-733, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of the MEK enzyme, which is a key component of the MAP kinase pathway. This pathway is involved in the regulation of cell growth and division, and is often dysregulated in cancer cells.
作用機序
N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide works by inhibiting the MEK enzyme, which is a key component of the MAP kinase pathway. This pathway is involved in the regulation of cell growth and division, and is often dysregulated in cancer cells. By inhibiting this pathway, N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide has been shown to have a number of biochemical and physiological effects on cancer cells. It can induce cell cycle arrest and apoptosis, which are both mechanisms by which cancer cells can be killed. In addition, it can inhibit cell migration and invasion, which are important processes in the metastasis of cancer.
実験室実験の利点と制限
One advantage of N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide is that it is a potent and selective inhibitor of the MEK enzyme, which makes it an attractive target for cancer therapy. However, one limitation is that it can be difficult to administer in vivo, due to its poor solubility and bioavailability.
将来の方向性
There are a number of future directions for research on N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide. One area of interest is in the development of more effective formulations of the drug, which could improve its solubility and bioavailability. In addition, there is interest in exploring the use of N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide in combination with other cancer treatments, such as immunotherapy. Finally, there is ongoing research into the identification of biomarkers that could be used to predict response to N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide therapy.
合成法
N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with 1,4-naphthoquinone in the presence of a suitable acid catalyst. The resulting intermediate can then be reacted with 2-naphthalenesulfonamide to yield the final product.
科学的研究の応用
N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide has been extensively studied in preclinical models of cancer, and has shown promising results in a variety of tumor types. It has been shown to be effective in inhibiting the growth of melanoma, lung cancer, and pancreatic cancer cells, among others. In addition, it has been shown to synergize with other cancer treatments, such as chemotherapy and radiation therapy.
特性
分子式 |
C26H17ClN2O3S |
|---|---|
分子量 |
472.9 g/mol |
IUPAC名 |
(NZ)-N-[3-(4-chloroanilino)-4-oxonaphthalen-1-ylidene]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C26H17ClN2O3S/c27-19-10-12-20(13-11-19)28-25-16-24(22-7-3-4-8-23(22)26(25)30)29-33(31,32)21-14-9-17-5-1-2-6-18(17)15-21/h1-16,28H/b29-24- |
InChIキー |
AIBMCWTWRJJHBP-OLFWJLLRSA-N |
異性体SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)/N=C\3/C=C(C(=O)C4=CC=CC=C43)NC5=CC=C(C=C5)Cl |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N=C3C=C(C(=O)C4=CC=CC=C43)NC5=CC=C(C=C5)Cl |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N=C3C=C(C(=O)C4=CC=CC=C43)NC5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Butyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281270.png)
![Butyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281272.png)
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide](/img/structure/B281276.png)
![4-isopropyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B281277.png)
![Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281278.png)
![Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281279.png)
![Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281280.png)
![Benzyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281281.png)
![Benzyl 5-{[(4-tert-butylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281282.png)
![Benzyl 5-[(mesitylsulfonyl)amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281285.png)
![Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281294.png)
![2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281297.png)
![Methyl 2-tert-butyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281301.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281302.png)